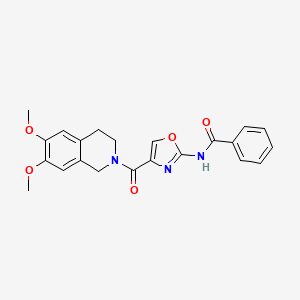

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

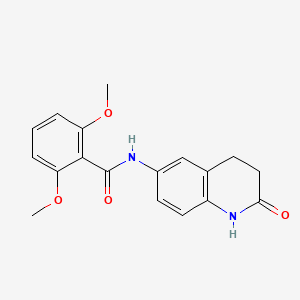

“N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This compound has been used as a starting material for the synthesis of more complex isoquinolines .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound is characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy . The preliminary structure–activity relationship (SAR) of the test compounds and docking studies were performed to examine their putative binding with HIV-RT .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in the synthesis of complex heterocyclic compounds incorporating the isoquinoline moiety has been a subject of interest due to their diverse biological activities. For instance, the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline has been explored through various chemical reactions, demonstrating the compound's utility in generating structurally complex and biologically relevant molecules (Abdallah, Hassaneen, & Abdelhadi, 2009). Similarly, studies have shown the effectiveness of Pummerer-type cyclization in synthesizing derivatives of tetrahydroisoquinoline, indicating its potential in creating compounds with significant chemical and pharmacological properties (Saitoh et al., 2001).

Chemical Interactions and Binding Affinity

Research has also focused on exploring the binding affinity and interaction of tetrahydroisoquinoline derivatives with biological receptors. For example, arylamides hybrids of two high-affinity σ2 receptor ligands were investigated for their potential in tumor diagnosis, showcasing the compound's relevance in developing PET radiotracers for cancer imaging (Abate et al., 2011). The synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands have also been conducted, highlighting the compound's utility in the design of selective ligands for receptor targeting (Wu et al., 2015).

Regioselectivity in Chemical Reactions

The exploration of regioselectivity in chemical reactions involving tetrahydroisoquinoline compounds has provided insights into more efficient synthesis methods for complex molecules. Studies have demonstrated unique regioselectivity in the α-alkylation of amines, with the benzoxazole moiety acting as a removable directing group, offering a novel approach to synthesizing derivatives with specific structural features (Lahm & Opatz, 2014).

Fluorescent Chemosensors

Furthermore, the development of fluorescent chemosensors for metal ions based on naphthalimide derivatives, including those related to tetrahydroisoquinoline, highlights the compound's application in environmental monitoring and biomedical imaging. A chemosensor exhibiting high selectivity and sensitivity for Co2+ ions has been reported, demonstrating the potential for real-time detection of metal ions in living cells (Liu et al., 2019).

Propriétés

IUPAC Name |

N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-28-18-10-15-8-9-25(12-16(15)11-19(18)29-2)21(27)17-13-30-22(23-17)24-20(26)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAPHANXZHEFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)

![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)

![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)